molecular formula C19H12Cl2O2 B115357 2,5-Dichloro-4'-phenoxybenzophenone CAS No. 151173-25-0

2,5-Dichloro-4'-phenoxybenzophenone

Cat. No. B115357
Key on ui cas rn: 151173-25-0
M. Wt: 343.2 g/mol
InChI Key: VHXNNVZZGMWSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403675

Procedure details

To a 22 L open-mouth round bottom flask fitted with a three-necked flange head, a mechanical stirrer, a nitrogen inlet and an outlet connected to a HCl scrubbing tower, is added 2,5-dichlorobenzoic chloride (4500 g, 21.5 mol) and phenyl ether (5489 g, 32.3 mol). The solution is cooled in ice to 5° C. under stirring, and aluminum chloride (3700 g, 27.8 mol) is added slowly, over a period of about 10 minutes. The temperature of the reaction mixture is about 35° C. after the addition. The mixture is then stirred for about 30 minutes and poured into about 20 gallons of ice water. The large reddish mass is dissolved by adding about 12 L of methylene chloride and stirring. The organic layer is separated and the aqueous layer is extracted with some methylene chloride. After methylene chloride is removed from the combined organic layer by distillation, the residue is recrystallized twice from cyclohexane (2×10 L), washed with cooled hexane, air dried, and then vacuum dried, to afford 5387 g monomer (73%). The mother liquor is kept for later recovery of remaining product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4500 g
Type
reactant
Reaction Step Two
Quantity
5489 g
Type
reactant
Reaction Step Two
Quantity
3700 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:4]=1[C:5](Cl)=[O:6].[C:13]1([O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Cl:2][C:3]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:4]=1[C:5]([C:23]1[CH:24]=[CH:25][C:20]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:21][CH:22]=1)=[O:6] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4500 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
Name
Quantity
5489 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
3700 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 22 L open-mouth round bottom flask fitted with a three-necked flange head, a mechanical stirrer, a nitrogen inlet and an outlet
CUSTOM
Type
CUSTOM
Details
is about 35° C.
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
The mixture is then stirred for about 30 minutes
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
The large reddish mass is dissolved
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with some methylene chloride
CUSTOM
Type
CUSTOM
Details
After methylene chloride is removed from the combined organic layer by distillation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized twice from cyclohexane (2×10 L)
WASH
Type
WASH
Details
washed with cooled hexane, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)OC2=CC=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5387 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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